molecular formula C9H13ClFN3O B2464386 5-Fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride CAS No. 1261235-88-4

5-Fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride

Cat. No.: B2464386
CAS No.: 1261235-88-4
M. Wt: 233.67
InChI Key: RPOSIQIZCOYHML-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride is a pyrimidine derivative featuring a fluorine atom at the 5-position and a pyrrolidin-2-ylmethoxy substituent at the 2-position of the pyrimidine ring. The pyrrolidine moiety introduces stereochemical complexity, while the fluoro group enhances electronic properties and metabolic stability.

Properties

IUPAC Name

5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O.ClH/c10-7-4-12-9(13-5-7)14-6-8-2-1-3-11-8;/h4-5,8,11H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOSIQIZCOYHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=NC=C(C=N2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride typically involves the reaction of 5-fluoropyrimidine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a de-fluorinated product .

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride has shown promise in pharmacological research due to its biological activity against various diseases.

Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound has shown IC50 values ranging from 1.75 μM to 9.46 μM, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU).

Cell LineIC50 (μM)Comparison with 5-FU (IC50 μM)
MCF-71.75 - 9.4617.02
MDA-MB-2311.75 - 9.4611.73

The mechanism of action appears to involve enzyme inhibition related to nucleotide metabolism, which impacts cell proliferation and survival.

Antifungal Properties:
The compound also exhibits antifungal activity against various fungal pathogens, including ascomycetes and basidiomycetes. Its mechanism may involve interference with fungal cell wall synthesis or disruption of essential metabolic pathways .

Potential Antiviral Activity:
Emerging studies suggest that this compound may have antiviral properties, expanding its applicability beyond fungicidal uses .

Agricultural Sciences

In agricultural applications, this compound is being explored as a fungicide due to its efficacy against various fungal diseases affecting crops. Its ability to disrupt fungal metabolism makes it a candidate for protecting plants from pathogenic fungi.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound:

  • Nucleophilic Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitutions due to its electron-withdrawing fluorine atom.
  • Pyrrolidine Ring Modifications: The pyrrolidine group allows for further derivatization under specific conditions, enhancing the compound's versatility in synthetic chemistry .

Case Study A: Anticancer Efficacy

A study evaluating the anticancer effects of this compound on MCF-7 and MDA-MB-231 cell lines demonstrated significant inhibition of cell proliferation. The results indicated that the compound could serve as a potential lead in developing new cancer therapies.

Case Study B: Antifungal Application

Research on the antifungal properties of this compound revealed effective protection against common fungal pathogens in agricultural settings. Field trials showed promising results in reducing disease incidence in crops treated with this fungicide.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogs with High Similarity Scores

a. (5-Fluoropyrimidin-2-yl)methanamine Hydrochloride (CAS: 38275-55-7)

  • Structural Differences : Replaces the pyrrolidin-2-ylmethoxy group with a methanamine substituent.
  • Similarity Score : 0.88 .

b. 5-Fluoropyrimidine-2-carbonitrile (CAS: 1416372-67-2)

  • Structural Differences : Substitutes the pyrrolidin-2-ylmethoxy group with a nitrile (-CN) group.
  • Implications : The electron-withdrawing nitrile may reduce metabolic oxidation but could limit interactions with hydrophobic binding pockets.
  • Similarity Score : 0.88 .

Analogs with Modified Pyrrolidine Substituents

a. 2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy)pyrimidine Hydrochloride

  • Structural Differences : Features a methylsulfanyl group at the 2-position and a pyrrolidin-2-ylmethoxy group at the 4-position of the pyrimidine ring.
  • The shifted substituent position (4 vs. 2) alters steric interactions in binding sites .

b. (R)-5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride (CAS: 1421017-70-0)

  • Structural Differences : Substitutes fluorine with chlorine and positions the pyrrolidine oxygen at the 3-yl instead of 2-yl.
  • Implications : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but enhance hydrophobic interactions. The pyrrolidine-3-yloxy group alters spatial orientation, impacting target engagement .

Pharmacologically Active Analogs

a. SCH 66712 (5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine)

  • Structural Differences : Replaces the pyrrolidin-2-ylmethoxy group with a piperazinyl-imidazole substituent.
  • Functional Insights : Exhibits potent CYP2D6 inhibition (Ksof = 0.39 µM) via protein adduct formation. The imidazole-phenyl group is critical for metabolic activation and enzyme inactivation .
  • Comparison : The target compound’s pyrrolidine-methoxy group likely reduces CYP2D6 affinity but may improve selectivity for other targets.

b. GW 786034 HCl (5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide Hydrochloride)

  • Structural Differences : Incorporates a sulfonamide-indazolyl substituent instead of pyrrolidin-2-ylmethoxy.

Metabolic and Binding Profile Comparisons

Compound Name Key Structural Features Metabolic Pathways Binding Affinity/Activity Evidence Source
Target Compound 5-Fluoro, pyrrolidin-2-ylmethoxy Not reported Inferred from analogs -
SCH 66712 Piperazinyl-imidazole CYP2D6 oxidation, adducts Ksof = 0.39 µM
5-Chloro-2-(pyrrolidin-3-yloxy) Chloro, pyrrolidin-3-yloxy Not reported Likely altered steric effects
2-Methylsulfanyl-4-(pyrrolidin-2-ylmethoxy) Methylsulfanyl, 4-position substituent Increased lipophilicity Unreported

Key Findings and Implications

  • Substituent Position Matters : Shifting the pyrrolidine group from 2-yl to 3-yl (e.g., CAS 1421017-70-0) or altering the pyrimidine substituent position (2 vs. 4) significantly impacts conformational stability and target engagement .
  • Halogen Effects : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, as seen in SCH 66712’s CYP2D6 inactivation versus chloro-analogs .
  • Functional Group Trade-offs : Amine or nitrile groups (CAS 38275-55-7, 1416372-67-2) improve solubility but may reduce binding in hydrophobic pockets compared to methoxy-pyrrolidine .

Biological Activity

5-Fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1261235-88-4, is characterized by its unique structural attributes, which contribute to its pharmacological properties.

The molecular formula of this compound is C9H13ClFN3O, and it has a molar mass of approximately 233.67 g/mol. Its structure includes a pyrimidine ring substituted with a fluorine atom and a pyrrolidine moiety, which may enhance its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of nucleoside metabolism, leading to the disruption of DNA synthesis in rapidly proliferating cells. For instance, studies have shown that related compounds can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting a strong cytotoxic effect linked to their structural features .

Anticancer Properties

Several studies have explored the anticancer potential of fluorinated pyrimidines. The inhibition of DNA synthesis is primarily attributed to the formation of nucleotide analogs that interfere with normal cellular processes. For example, this compound analogs have been shown to exhibit significant growth inhibition in cancer cell lines, including leukemia and solid tumors .

Compound Cell Line IC50 (nM) Mechanism
5-FU AnalogL1210<10Nucleotide analog inhibition
5-FU AnalogA549<20DNA synthesis inhibition

Antimicrobial Activity

In addition to anticancer effects, some derivatives of fluorinated pyrimidines have demonstrated antimicrobial properties. Research indicates that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. The exact mechanism may involve disruption of bacterial nucleic acid synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

  • Inhibition of Leukemia Cell Proliferation : A study indicated that novel haloethyl phosphoramidate analogs exhibited potent inhibition against L1210 cells, with growth inhibition reversible by thymidine addition, suggesting a mechanism involving nucleotide release .
  • Antimicrobial Efficacy : Another investigation into the antibacterial properties revealed that certain fluorinated pyrimidines showed higher potency against resistant strains like MRSA compared to traditional antibiotics .

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride, and what key reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A fluorinated pyrimidine core (e.g., 5-fluoro-2-chloropyrimidine) can react with a pyrrolidinylmethoxy group via SNAr (nucleophilic aromatic substitution) under anhydrous conditions. Key factors:

  • Catalysts: Use of bases like NaH or K₂CO₃ to deprotonate the hydroxyl group in pyrrolidin-2-ylmethanol .
  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature: Reactions often proceed at 60–80°C to balance reactivity and by-product formation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., fluorine coupling in ¹H NMR, pyrimidine ring carbons in ¹³C NMR) .
    • ¹⁹F NMR: Verify fluorine presence and electronic environment .
  • Chromatography: HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragments .
  • X-ray Crystallography: Resolves hydrochloride salt formation and molecular packing (if single crystals are obtained) .

Q. What are the solubility profiles of this compound, and how does this affect experimental design?

Answer:

  • Solubility: The hydrochloride salt is typically soluble in polar solvents (water, methanol, DMSO) but poorly soluble in non-polar solvents (hexane, chloroform) .
  • Implications:
    • In vitro assays: Use aqueous buffers or DMSO stock solutions (<1% v/v to avoid cytotoxicity).
    • Reaction conditions: Optimize solvent polarity to balance solubility and reactivity .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis?

Answer:

  • Reaction Path Search: Quantum mechanics (e.g., DFT) models transition states to predict favorable pathways for pyrrolidinylmethoxy coupling .
  • Solvent Effects: COSMO-RS simulations predict solvent interactions to minimize by-products (e.g., hydrolysis of the fluoropyrimidine core) .
  • Energy Profiling: Identify optimal temperatures and catalysts by comparing activation energies of competing pathways .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-Technique Validation: Cross-check NMR assignments with 2D experiments (e.g., HSQC, HMBC) and compare with analogous compounds .
  • Dynamic Effects: Variable-temperature NMR resolves signal splitting caused by conformational exchange (e.g., pyrrolidine ring puckering) .
  • Salt Form Analysis: X-ray diffraction distinguishes between freebase and hydrochloride forms, clarifying protonation sites .

Q. How does the hydrochloride salt form influence reactivity and stability?

Answer:

  • Reactivity: The protonated pyrimidine nitrogen enhances electrophilicity, facilitating nucleophilic attacks in follow-up reactions .
  • Stability: Hydrochloride salts generally exhibit higher thermal stability than freebases. Store at –20°C under argon to prevent hygroscopic degradation .
  • pH-Dependent Behavior: In aqueous solutions, pH adjustments (e.g., with NaHCO₃) regenerate the freebase for reactions requiring neutral conditions .

Q. What experimental design approaches minimize by-products in fluorinated pyrimidine synthesis?

Answer:

  • Design of Experiments (DoE): Use factorial designs to screen variables (e.g., solvent, temperature, stoichiometry) and identify interactions that reduce impurities .
  • By-Product Trapping: Add scavengers (e.g., molecular sieves for water-sensitive steps) to suppress hydrolysis or oxidation .
  • In-line Analytics: ReactIR or PAT (Process Analytical Technology) monitors reaction progress in real-time, enabling rapid optimization .

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